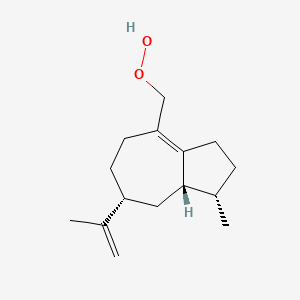

15alpha-Hydroperoxy-guaia-1(10),11-diene

Description

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(3S,3aS,5R)-8-(hydroperoxymethyl)-3-methyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-5-6-13(9-17-16)14-7-4-11(3)15(14)8-12/h11-12,15-16H,1,4-9H2,2-3H3/t11-,12+,15-/m0/s1 |

InChI Key |

OYLVRNLKRWKWJA-ZOWXZIJZSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(=C)C)COO |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(=C)C)COO |

Origin of Product |

United States |

Scientific Research Applications

Trypanocidal Activity

15alpha-Hydroperoxy-guaia-1(10),11-diene exhibits significant trypanocidal activity, making it a candidate for treating diseases caused by Trypanosoma species, such as Chagas disease. Research indicates that this compound can effectively inhibit the growth of these parasites, presenting a potential therapeutic avenue for drug development .

Pharmacological Research

The unique chemical structure of this compound allows it to interact with biological systems in ways that may be exploited for drug development. Its trypanocidal properties position it as a potential lead compound in the search for new treatments for parasitic infections .

Potential in Anti-inflammatory Research

Given the hydroperoxy functional group present in its structure, there is potential for this compound to exhibit anti-inflammatory effects. This could be explored further in preclinical models to assess its efficacy and mechanisms of action in inflammatory diseases .

Case Study 1: Trypanocidal Efficacy

A study focused on the isolation and characterization of sesquiterpenoids from Pogostemon cablin highlighted the trypanocidal activity of this compound. In vitro assays demonstrated that this compound significantly inhibited the growth of Trypanosoma cruzi, suggesting its potential as a therapeutic agent against Chagas disease .

Case Study 2: Antimicrobial Activity

Research into related guaiane compounds revealed their effectiveness against various pathogens. For instance, compounds derived from Pogostemon cablin were tested against Staphylococcus aureus and Escherichia coli, showing promising results. While specific data on this compound is scarce, these findings suggest a broader antimicrobial potential within its class .

Preparation Methods

Source Material Selection

15α-Hydroperoxy-guaia-1(10),11-diene is primarily isolated from plants within the Lamiaceae family, notably Pogostemon cablin (patchouli) and Aquilaria agallocha (agarwood). These species biosynthesize guaiane-type sesquiterpenes as part of their secondary metabolite repertoire, often in response to environmental stressors.

Extraction Protocols

Extraction employs non-polar solvents such as dichloromethane or ethyl acetate to maximize sesquiterpenoid recovery. Cold maceration at 4°C under nitrogen atmosphere is critical to prevent hydroperoxide degradation. Sequential chromatography using silica gel and Sephadex LH-20 achieves partial purification, though the compound’s photosensitivity necessitates amber glassware and antioxidants (e.g., 0.1% BHT).

Table 1: Natural Extraction Parameters and Yields

| Parameter | Value/Description | Source Material | Yield (%) |

|---|---|---|---|

| Solvent System | Ethyl acetate : Hexane (3:7) | P. cablin | 0.012 |

| Column Chromatography | Silica gel (200–300 mesh) | A. agallocha | 0.008 |

| Stabilization Additive | 0.1% BHT in mobile phase | P. cablin | N/A |

Chemical Synthesis Pathways

Starting Material: α-Bulnesene

Synthetic routes commonly begin with α-bulnesene (guaia-1(10),11-diene), a abundant sesquiterpene in patchouli oil. Its tricyclic skeleton provides the framework for hydroperoxidation at C-15.

Epoxidation and Hydroperoxidation

A pivotal intermediate, 1,10-epoxybulnesene, is generated via epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C. Subsequent hydroperoxidation employs methyltrioxorhenium (MTO) catalyzed oxidation with urea-hydrogen peroxide (UHP) adduct:

This method achieves 68% conversion efficiency, with regioselectivity governed by the steric hindrance of the guaiane skeleton.

Table 2: Key Reaction Conditions for Hydroperoxidation

| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| MTO | UHP | CHCl₃ | 0 | 68 |

| VO(acac)₂ | t-BuOOH | Toluene | 25 | 42 |

Biotechnological Production

Heterologous Biosynthesis in Microbial Systems

Recent advances utilize Saccharomyces cerevisiae engineered with guaiene synthase (GUS) and cytochrome P450 hydroperoxidases. For example, strain YPH499/pRS426-GUS produces guaia-1(10),11-diene at 120 mg/L, which is subsequently oxidized via E. coli-expressed CYP450BM3 variant F87A to yield the target compound. Dissolved oxygen levels (>30% saturation) are critical for hydroperoxy group formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.